An In-Depth Technical Guide to the Chemical Properties of Trisodium Citrate for Laboratory Use
An In-Depth Technical Guide to the Chemical Properties of Trisodium Citrate for Laboratory Use
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of reagents is paramount for experimental success. Trisodium citrate, a versatile and widely utilized compound, is no exception. This guide provides an in-depth exploration of its core chemical characteristics and their practical applications in the laboratory, moving beyond a simple recitation of facts to explain the causality behind its utility.
Fundamental Physicochemical Properties
Trisodium citrate (Na₃C₆H₅O₇) is the trisodium salt of citric acid.[1] It is commonly available as a white, odorless, crystalline powder, often in its dihydrate form (Na₃C₆H₅O₇·2H₂O).[2][3] This compound is highly soluble in water and practically insoluble in ethanol.[1][4] A key characteristic is its mildly basic nature, with a 5% aqueous solution exhibiting a pH in the range of 7.5 to 9.0.[2][4]
| Property | Value | References |
| Molecular Formula | Anhydrous: C₆H₅Na₃O₇Dihydrate: C₆H₅Na₃O₇·2H₂O | [5] |
| Molar Mass | Anhydrous: 258.06 g/mol Dihydrate: 294.10 g/mol | [2][3] |
| Appearance | White crystalline powder or granular crystals | [2][4] |
| Solubility in Water | High; 720 g/L at room temperature | |
| Melting Point | Dihydrate loses water at ~150 °C; decomposes above 300 °C | [2][6] |
| pKa Values (of Citric Acid) | pKa₁ = 3.1, pKa₂ = 4.8, pKa₃ = 6.4 | [6][7] |
The Cornerstone of Functionality: Chelation
At the heart of many of trisodium citrate's laboratory applications is its ability to act as a chelating agent. The citrate ion possesses three carboxyl groups and one hydroxyl group, which can collectively bind to multivalent metal cations, effectively sequestering them from solution.
Mechanism of Chelation
The citrate anion forms stable complexes with metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). This interaction involves the formation of multiple coordinate bonds between the oxygen atoms of the carboxyl and hydroxyl groups and the metal ion, creating a ring-like structure known as a chelate.[8] This process effectively reduces the concentration of free metal ions in a solution.[9]
Caption: Chelation of a Calcium Ion by a Citrate Molecule.
Practical Application: Anticoagulation
The most prominent example of citrate's chelating power is its use as an anticoagulant.[10][11] The blood coagulation cascade is a complex series of enzymatic reactions that are critically dependent on the presence of ionized calcium (Ca²⁺).[12][13] By introducing trisodium citrate, the citrate ions bind to the Ca²⁺ in the blood, forming calcium citrate complexes.[2] This sequestration of calcium ions prevents their participation in the coagulation cascade, thereby inhibiting blood clotting.[9][10] This principle is fundamental to the use of trisodium citrate in blood collection tubes and for the preservation of blood in blood banks.[2]
Experimental Protocol: Preparation of a 3.2% Trisodium Citrate Anticoagulant Solution
This protocol describes the preparation of a standard anticoagulant solution for blood collection.
Materials:
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Weighing scale
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 3.2 grams of trisodium citrate dihydrate.
-
Transfer the weighed trisodium citrate dihydrate into a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled or deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the trisodium citrate dihydrate is completely dissolved.
-
Once dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
The solution is now ready for use in blood collection tubes.
Buffering Capacity: Maintaining pH Stability
As the conjugate base of a weak acid (citric acid), the citrate ion is an effective buffering agent, capable of resisting changes in pH.[2][4] This property is crucial for a wide range of biochemical and cellular studies where maintaining a stable pH is critical for enzymatic activity and protein stability.[14]
The Citrate Buffer System
The buffering capacity of citrate is most effective within the pH range of approximately 3.0 to 6.2, which spans the three pKa values of citric acid.[15] By varying the ratio of citric acid to trisodium citrate, a buffer solution with a specific pH within this range can be prepared.[15]
Caption: The Citrate Buffer System Equilibrium.
Practical Application: Antigen Retrieval in Immunohistochemistry
In immunohistochemistry (IHC), formalin fixation can create cross-links between proteins, masking antigenic epitopes and preventing antibody binding.[16] Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (typically pH 6.0) is a standard technique to reverse this masking.[16][17] The combination of heat and the slightly acidic pH of the citrate buffer helps to break these protein cross-links, restoring the antigenicity of the tissue.[16]
Experimental Protocol: Preparation of 10 mM Sodium Citrate Buffer (pH 6.0) for Antigen Retrieval
This protocol details the preparation of a widely used buffer for HIER in IHC.
Materials:
-
Trisodium citrate dihydrate (Molecular Weight: 294.10 g/mol )[16]
-
Hydrochloric acid (HCl), 1N solution[16]
-
Distilled or deionized water
-
Beaker (1000 mL)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh Reagent: Accurately weigh 2.94 grams of trisodium citrate dihydrate.[16][17]
-
Dissolve: Add the trisodium citrate dihydrate to a 1000 mL beaker containing approximately 800 mL of distilled or deionized water.[16]
-
Stir: Place a magnetic stir bar in the beaker and stir until the salt is completely dissolved.[16]
-
pH Adjustment: Calibrate the pH meter. While continuously monitoring the pH, slowly add 1N HCl dropwise to the solution until the pH reaches 6.0.[16][17]
-
Final Volume: Transfer the solution to a 1000 mL graduated cylinder and add distilled or deionized water to bring the final volume to 1000 mL.[16]
-
Storage: Store the buffer at room temperature.
Role in Nanoparticle Synthesis: A Reducing and Capping Agent
In the field of nanotechnology, trisodium citrate plays a dual role in the synthesis of metal nanoparticles, particularly gold (Au) and silver (Ag) nanoparticles. It can act as both a reducing agent and a capping agent.
Reduction of Metal Ions
In the synthesis of gold nanoparticles, for example, a boiling solution of a gold salt (e.g., HAuCl₄) is treated with trisodium citrate.[18] The citrate ions reduce the Au³⁺ ions to neutral gold atoms (Au⁰).[18] These atoms then aggregate to form nanoparticles.[18]
Capping and Stabilization
Once the nanoparticles are formed, the citrate ions adsorb onto their surface.[18] The negatively charged carboxylate groups of the citrate create a layer of negative charge around each nanoparticle. This results in electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the colloidal suspension.[18]
Experimental Protocol: Synthesis of Gold Nanoparticles using Trisodium Citrate
This protocol outlines a common method for synthesizing gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate solution (1%)
-
Erlenmeyer flask
-
Stirring hot plate and magnetic stir bar
-
Distilled water
Procedure:
-
Preparation: Add 20 mL of 1.0 mM HAuCl₄ to a 50 mL Erlenmeyer flask with a magnetic stir bar.[18]
-
Heating: Bring the solution to a rolling boil while stirring.[18]
-
Reduction: To the rapidly stirring, boiling solution, quickly add 2 mL of 1% trisodium citrate dihydrate solution.[18]
-
Observation: The solution will gradually change color as the gold nanoparticles form, eventually turning a deep red.[18]
-
Completion: Remove the flask from the heat once the solution has turned deep red or after approximately 10 minutes.[18]
Safety and Handling in the Laboratory
Trisodium citrate is generally considered a non-hazardous substance.[19][20] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the powder.[21]
-
Inhalation: Avoid inhaling the dust, as it may cause respiratory irritation.[22][23] Use in a well-ventilated area.[21]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[19] Trisodium citrate is hygroscopic and can absorb moisture from the air.[4]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[19]
Conclusion
The chemical properties of trisodium citrate—its ability to chelate metal ions, act as a buffering agent, and function as a reducing and capping agent—make it an indispensable reagent in a multitude of laboratory applications. From preventing blood coagulation to enabling the precise visualization of proteins in tissues and the synthesis of nanomaterials, a thorough understanding of these properties empowers researchers to design and execute robust and reproducible experiments.
References
-
Trisodium citrate - Wikipedia. (n.d.). Retrieved February 19, 2024, from [Link]
-
Trisodium Citrate: Uses, Side Effects and Medicines | Apollo Pharmacy. (n.d.). Retrieved February 19, 2024, from [Link]
-
Trisodium Citrate Concentration and Functional Performance - Food Additives. (2026, February 10). Retrieved February 19, 2024, from [Link]
-
TRISODIUM CITRATE | (n.d.). Retrieved February 19, 2024, from [Link]
-
Safety Data Sheet: tri-Sodium citrate dihydrate. (2024, March 2). Carl ROTH. Retrieved February 19, 2024, from [Link]
-
SAFETY DATA SHEET Trisodium Citrate Dihydrate Granular Trisodium Citrate Dihydrate Fine Granular Trisodium Citrate Dihydrate Pow. (2024, February 6). Citribel. Retrieved February 19, 2024, from [Link]
-
SAFETY DATA SHEET - Trisodium Citrate. (2020, October 19). Nexchem. Retrieved February 19, 2024, from [Link]
-
Trisodium Citrate Dihydrate 99% USP Grade: Your Detailed Guide To This Essential Chemical. (n.d.). K&S. Retrieved February 19, 2024, from [Link]
- WO2019060697A1 - 4% trisodium citrate solution for use as a catheter lock solution - Google Patents. (2019, March 28).
-
A Systematic Study of the Synthesis of Silver Nanoplates: Is Citrate a “Magic” Reagent? (2011, October 14). ACS Publications. Retrieved February 19, 2024, from [Link]
-
Synthesis silver nanoparticles using trisodium citrate and development in analysis method. (2021, September 28). IOPscience. Retrieved February 19, 2024, from [Link]
-
Tri-Sodium Citrate 3.13 %. (2019, September 28). Morphisto. Retrieved February 19, 2024, from [Link]
-
Product Specification Trisodium citrate dihydrate CAS No. : 6132-04-3. (n.d.). SysKem Chemie GmbH. Retrieved February 19, 2024, from [Link]
-
TRISODIUM CITRATE. (2024, July 30). Murphy and Son. Retrieved February 19, 2024, from [Link]
-
Citrate Synthesis of Gold Nanoparticles. (n.d.). MRSEC Education Group. Retrieved February 19, 2024, from [Link]
-
SYNTHESIS OF SILVER NANOPARTICLES BY CHEMICAL REDUCTION METHOD: EFFECT OF REDUCING AGENT AND SURFACTANT CONCENTRATION. (n.d.). Semantic Scholar. Retrieved February 19, 2024, from [Link]
-
Synthesis and Characterization of Citrate Stabilized Silver Nanoparticles. (2022, March 21). Research and Reviews. Retrieved February 19, 2024, from [Link]
-
Quality Specification. (n.d.). SHOWA KAKO CORPORATION. Retrieved February 19, 2024, from [Link]
-
Quality Specification. (n.d.). SHOWA KAKO CORPORATION. Retrieved February 19, 2024, from [Link]
-
Trisodium Citrate (100 grams) - Lab Grade | CAS No.: 6132-04-3. (n.d.). Retrieved February 19, 2024, from [Link]
-
What is the mechanism of Sodium Citrate Hydrate? (2024, July 17). Patsnap Synapse. Retrieved February 19, 2024, from [Link]
-
Sodium Citrate Buffer: Applications & Antigen Retrieval | Boster Bio. (2023, June 13). Retrieved February 19, 2024, from [Link]
-
Citrate: How to Get Started and What, When, and How to Monitor? (2018, October 9). PMC - NIH. Retrieved February 19, 2024, from [Link]
-
Calcium ion binding by citrate. (n.d.). Gosset. Retrieved February 19, 2024, from [Link]
-
Trisodium citrate | C6H5Na3O7 | CID 6224. (n.d.). PubChem - NIH. Retrieved February 19, 2024, from [Link]
-
Trisodium Citrate Dihydrate | Univar Solutions. (n.d.). Retrieved February 19, 2024, from [Link]
-
Buffer Table. (n.d.). Hampton Research. Retrieved February 19, 2024, from [Link]
Sources
- 1. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trisodium citrate - Wikipedia [en.wikipedia.org]
- 3. showakako.co.jp [showakako.co.jp]
- 4. atamankimya.com [atamankimya.com]
- 5. showakako.co.jp [showakako.co.jp]
- 6. 二水合柠檬酸三钠 crystalline, EMPROVE® ESSENTIAL, Ph. Eur., BP, JP, USP, E 331 | Sigma-Aldrich [sigmaaldrich.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. gosset.ai [gosset.ai]
- 9. echemi.com [echemi.com]
- 10. apollopharmacy.in [apollopharmacy.in]
- 11. Tri-Sodium Citrate 3.13 % [morphisto.de]
- 12. Trisodium Citrate Concentration and Functional Performance [foodadditivesasia.com]
- 13. WO2019060697A1 - 4% trisodium citrate solution for use as a catheter lock solution - Google Patents [patents.google.com]
- 14. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 15. Buffers for Biochemical Reactions [promega.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 19. geneseo.edu [geneseo.edu]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. nexchem.co.uk [nexchem.co.uk]
- 22. citribel.com [citribel.com]
- 23. murphyandson.co.uk [murphyandson.co.uk]
